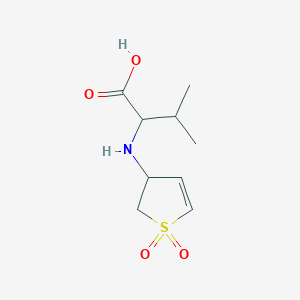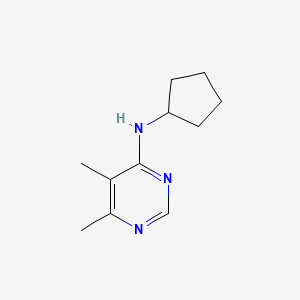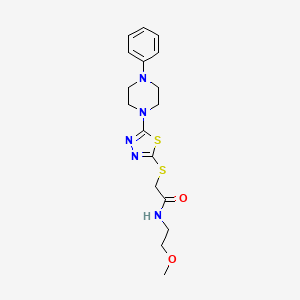
1-Ethyl-3-iodopyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-iodopyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 3-position, and a sulfonamide group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonamide typically involves the iodination of a pyrazole precursor followed by sulfonamide formation. One common method includes:
Iodination: Starting with 1-ethylpyrazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonamide Formation: The iodinated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Ethyl-3-iodopyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s properties.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various substituents.
Oxidizing Agents: Hydrogen peroxide or sodium hypochlorite for iodination steps.
Sulfonamide Reagents: Chlorosulfonic acid for introducing the sulfonamide group.
Major Products Formed:
Substituted Pyrazoles: Resulting from cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.
科学研究应用
1-Ethyl-3-iodopyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential pharmacophore in drug design, particularly for its sulfonamide group known for antibacterial and diuretic properties.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.
作用机制
The mechanism of action of 1-Ethyl-3-iodopyrazole-4-sulfonamide largely depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The iodine atom may also play a role in enhancing the compound’s binding affinity to certain molecular targets.
相似化合物的比较
1-Ethyl-3-chloropyrazole-4-sulfonamide: Similar structure but with a chlorine atom instead of iodine.
1-Ethyl-3-bromopyrazole-4-sulfonamide: Bromine substitution instead of iodine.
1-Ethyl-3-fluoropyrazole-4-sulfonamide: Fluorine substitution instead of iodine.
Uniqueness: 1-Ethyl-3-iodopyrazole-4-sulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and improve the compound’s overall efficacy in certain applications.
属性
IUPAC Name |
1-ethyl-3-iodopyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJNMCVPOOXPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)I)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)
![2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2784750.png)



![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)
![2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2784766.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2784770.png)
